3-Ethyl-4-methylhexane

Description

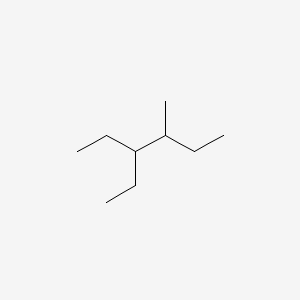

Structure

3D Structure

Properties

CAS No. |

3074-77-9 |

|---|---|

Molecular Formula |

C9H20 |

Molecular Weight |

128.25 g/mol |

IUPAC Name |

3-ethyl-4-methylhexane |

InChI |

InChI=1S/C9H20/c1-5-8(4)9(6-2)7-3/h8-9H,5-7H2,1-4H3 |

InChI Key |

OKCRKWVABWILDR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(CC)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Ethyl-4-methylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-4-methylhexane is a branched-chain alkane, a class of saturated hydrocarbons. As an isomer of nonane (C9H20), it is a colorless, flammable liquid at room temperature.[1] This document provides a comprehensive overview of its chemical and physical properties, available spectroscopic data, and general protocols relevant to its synthesis and analysis. Given its primary application as a reference standard in gas chromatography, understanding its physicochemical characteristics is crucial for accurate analytical method development and quality control. This guide synthesizes available data to support its use in research and development settings.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. This data is essential for handling, storage, and application of the compound in a laboratory setting.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C9H20 | [2] |

| Molecular Weight | 128.25 g/mol | [2] |

| CAS Number | 3074-77-9 | [3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Ethyl-3-methylhexane, 3-Methyl-4-ethylhexane | [3] |

| Appearance | Colorless liquid (expected) | |

| Density | 0.744 g/cm³ (estimated) | |

| Boiling Point | 142.2 °C at 760 mmHg | |

| Melting Point | -113.15 °C (estimated) | |

| Flash Point | 25 °C (77 °F) (estimated) | |

| Vapor Pressure | 7.77 mmHg at 25°C | |

| Refractive Index | 1.415 at 20°C | |

| Solubility | Insoluble in water; soluble in organic solvents |

Table 2: Thermodynamic Properties

| Property | Value | Source(s) |

| Standard Enthalpy of Formation (Gas) | -239.65 kJ/mol (Joback method) | |

| Standard Enthalpy of Combustion | -6124.08 kJ/mol | |

| Heat Capacity (Gas, 298.15 K) | 224.2 J/mol·K (Joback method) |

Spectroscopic Data

Spectroscopic data is fundamental for the identification and structural elucidation of chemical compounds.

-

Mass Spectrometry (MS): The mass spectrum of this compound is characterized by fragmentation patterns typical of branched alkanes. The electron ionization (EI) mass spectrum shows a molecular ion peak (M+) at m/z 128, with prominent fragment ions corresponding to the loss of alkyl groups.[3]

-

Infrared Spectroscopy (IR): The IR spectrum of this compound exhibits characteristic C-H stretching vibrations in the 2850-3000 cm⁻¹ region and C-H bending vibrations around 1375-1470 cm⁻¹. As an alkane, it lacks strong characteristic absorptions from functional groups.[4]

Reactivity and Stability

This compound, as a saturated alkane, is a relatively inert compound. Its chemical reactivity is limited under normal conditions.

-

Combustion: It is a flammable liquid and will undergo complete combustion in the presence of sufficient oxygen to produce carbon dioxide and water.

-

Halogenation: In the presence of UV light or high temperatures, it can undergo free-radical halogenation, where hydrogen atoms are substituted by halogen atoms (e.g., chlorine or bromine).

-

Stability: The compound is stable under standard temperature and pressure. It should be stored in a well-ventilated area, away from heat, sparks, and open flames.

Experimental Protocols

Detailed, validated experimental protocols for the specific synthesis and analysis of this compound are not widely published. However, general methods for the synthesis of branched alkanes and their analysis by gas chromatography are well-established and can be adapted.

Synthesis of Branched Alkanes: Wurtz Reaction (Illustrative Protocol)

The Wurtz reaction is a classic method for the coupling of alkyl halides to form a new carbon-carbon bond, producing a larger alkane.[6] While it has limitations, particularly for the synthesis of unsymmetrical alkanes, it provides a conceptual basis for alkane synthesis.

Reaction:

2 R-X + 2 Na → R-R + 2 NaX

Materials:

-

Alkyl halide (e.g., 2-bromobutane and 2-bromopentane as precursors for a related structure)

-

Sodium metal

-

Anhydrous diethyl ether (solvent)

-

Round-bottom flask with a reflux condenser

-

Drying tube (e.g., with calcium chloride)

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Set up a dry round-bottom flask with a reflux condenser and a drying tube.

-

Add small pieces of sodium metal to the flask containing anhydrous diethyl ether.

-

Slowly add a solution of the alkyl halides in anhydrous diethyl ether to the flask.

-

Gently heat the mixture to initiate the reaction, which is often exothermic.

-

After the reaction is complete, cool the mixture and carefully quench any unreacted sodium with a small amount of ethanol.

-

Wash the reaction mixture with water in a separatory funnel.

-

Separate the organic layer, dry it over an anhydrous drying agent (e.g., magnesium sulfate), and filter.

-

Purify the resulting alkane by fractional distillation.

Note: The Wurtz reaction with two different alkyl halides will produce a mixture of three different alkanes, which can be difficult to separate.

Analysis by Gas Chromatography (General Protocol)

Gas chromatography is the primary analytical technique for separating and quantifying volatile compounds like this compound.

Instrumentation:

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID)

-

Capillary column suitable for hydrocarbon analysis (e.g., non-polar phase like DB-1 or similar)

-

Helium or hydrogen as carrier gas

-

Autosampler or manual syringe for injection

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or pentane).

-

GC Method Setup:

-

Set the injector temperature to ensure rapid volatilization of the sample (e.g., 250 °C).

-

Set the detector temperature appropriately for the FID (e.g., 300 °C).

-

Program the column oven temperature. An initial temperature hold followed by a temperature ramp is common for separating a mixture of alkanes (e.g., start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C).[7]

-

Set the carrier gas flow rate.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.[7]

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time, which can be confirmed by running a standard of the pure compound. The peak area is proportional to the concentration of the compound.

Visualizations

Logical Relationship: Classification of Hydrocarbons

The following diagram illustrates the classification of hydrocarbons, placing this compound within this framework.

Caption: Classification of hydrocarbons showing the position of this compound.

Experimental Workflow: Gas Chromatography Analysis

This diagram outlines a typical workflow for the analysis of a sample containing this compound using gas chromatography.

Caption: A typical workflow for the analysis of this compound by Gas Chromatography.

Conclusion

References

- 1. Showing Compound 3-Methyl-4-ethylhexane (FDB003894) - FooDB [foodb.ca]

- 2. This compound | C9H20 | CID 18314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hexane, 3-ethyl-4-methyl- [webbook.nist.gov]

- 4. Hexane, 3-ethyl-4-methyl- [webbook.nist.gov]

- 5. 3,4-DIMETHYLHEXANE(583-48-2) 13C NMR spectrum [chemicalbook.com]

- 6. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]

- 7. csun.edu [csun.edu]

An In-depth Technical Guide to 3-Ethyl-4-methylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3-Ethyl-4-methylhexane, including its various identifiers, physicochemical properties, and general experimental protocols for its analysis. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identifiers

This compound is a branched alkane with the molecular formula C9H20. It is one of the many isomers of nonane. Accurate identification of this compound is crucial for scientific research and chemical inventory management. The primary identifiers for this compound are summarized in the table below.

| Identifier Type | Value |

| CAS Number | 3074-77-9[1] |

| IUPAC Name | This compound[2] |

| Synonyms | 4-Ethyl-3-methylhexane, 3-Methyl-4-ethylhexane[1] |

| PubChem CID | 18314[2] |

| InChI | InChI=1S/C9H20/c1-5-8(4)9(6-2)7-3/h8-9H,5-7H2,1-4H3[2] |

| InChIKey | OKCRKWVABWILDR-UHFFFAOYSA-N[2] |

| SMILES | CCC(C)C(CC)CC[2] |

| Molecular Formula | C9H20[2] |

A diagram illustrating the logical relationship between these core identifiers is provided below.

Physicochemical Properties

The physicochemical properties of this compound are essential for understanding its behavior in various applications, including its use as a reference standard in gas chromatography and mass spectrometry.[1] A summary of its key properties is presented in the table below.

| Property | Value |

| Molecular Weight | 128.25 g/mol [1][2] |

| Boiling Point | 140.1 °C at 760 mmHg (estimated)[3] |

| Melting Point | -112.99 °C (estimated)[3] |

| Density | 0.721 g/cm³ (estimated)[3] |

| Vapor Pressure | 7.77 mmHg at 25 °C (estimated)[3] |

| Flash Point | 59.3 °C (estimated)[3] |

| Refractive Index | 1.4128 (estimated)[3] |

| XLogP3-AA | 4.5[1] |

Experimental Protocols

Gas chromatography is a primary technique for the separation and analysis of volatile compounds like this compound.

-

Objective: To separate this compound from a mixture and determine its retention time for identification and quantification.

-

General Methodology:

-

Column Selection: A non-polar capillary column, such as one coated with polydimethylsiloxane (e.g., DB-1, HP-1), is typically used for alkane analysis.

-

Inlet and Oven Programming: A split/splitless inlet is commonly used. The oven temperature program would start at a low temperature (e.g., 40-60 °C) and ramp up to a higher temperature (e.g., 250-300 °C) to ensure the elution of all components.

-

Carrier Gas: Helium or hydrogen is typically used as the carrier gas at a constant flow rate.

-

Detector: A Flame Ionization Detector (FID) is commonly used for hydrocarbon analysis due to its high sensitivity.

-

Data Analysis: The retention time of the peak corresponding to this compound is compared to that of a known standard. The peak area can be used for quantification. The Kovats retention index for this compound on a standard non-polar column is approximately 856.[2]

-

Mass spectrometry is often coupled with gas chromatography (GC-MS) to provide structural information for the identification of compounds.

-

Objective: To obtain the mass spectrum of this compound for structural elucidation and confirmation of its identity.

-

General Methodology:

-

Ionization: Electron Ionization (EI) at 70 eV is the most common method for the analysis of alkanes.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is typically used.

-

Fragmentation Pattern: Branched alkanes like this compound undergo characteristic fragmentation. The molecular ion peak (M+) at m/z 128 may be of low abundance. Fragmentation tends to occur at the branching points, leading to the formation of stable carbocations. Common fragments for nonane isomers would include alkyl fragments with losses of methyl (M-15), ethyl (M-29), propyl (M-43), and butyl (M-57) groups.

-

Data Analysis: The resulting mass spectrum is compared with reference spectra in databases like the NIST Mass Spectral Library for positive identification.

-

Infrared spectroscopy can be used to identify the functional groups present in a molecule. For an alkane like this compound, the spectrum is characterized by C-H and C-C bond vibrations.

-

Objective: To obtain the infrared spectrum of this compound to confirm the presence of alkane functional groups.

-

General Methodology:

-

Sample Preparation: The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a dilute solution in a suitable solvent (e.g., carbon tetrachloride, CCl4).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Spectral Features: The IR spectrum of this compound will exhibit strong C-H stretching vibrations in the region of 2850-3000 cm⁻¹. C-H bending vibrations for methyl (-CH3) and methylene (-CH2-) groups will be observed around 1465 cm⁻¹ and 1375 cm⁻¹. The spectrum is generally simple due to the lack of other functional groups.

-

Data Analysis: The positions and intensities of the absorption bands are used to confirm the alkane nature of the compound.

-

Synthesis

While detailed, step-by-step synthesis protocols for this compound are not widely published, it can be synthesized through various organic chemistry reactions, typically involving the formation of carbon-carbon bonds. General approaches could include Grignard reactions or Corey-House synthesis, starting from smaller alkyl halides.

Conclusion

This technical guide provides essential information on this compound for researchers and professionals in the chemical and pharmaceutical sciences. The compiled data on its identifiers and physicochemical properties, along with the general experimental methodologies, serves as a foundational resource for further research and application of this compound.

References

An In-depth Technical Guide to the Isomers and Stereoisomers of 3-Ethyl-4-methylhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isomers and stereoisomers of 3-Ethyl-4-methylhexane, a saturated hydrocarbon with the molecular formula C₉H₂₀. The document delves into the structural and stereochemical diversity of this compound, presenting detailed information on its constitutional isomers and stereoisomers. Key physical properties are summarized, and a representative experimental protocol for the chiral separation of its stereoisomers via gas chromatography is detailed. Furthermore, principles of spectroscopic analysis for the identification of these isomers are discussed. Visual diagrams generated using the DOT language are provided to illustrate the relationships between the various isomeric forms. This guide is intended to serve as a valuable resource for professionals in research, science, and drug development who require a thorough understanding of the isomeric landscape of branched alkanes.

Introduction to Isomerism in this compound

Isomerism is a fundamental concept in organic chemistry, describing the existence of different compounds with the same molecular formula but distinct arrangements of atoms. For the molecular formula C₉H₂₀, there are 35 possible constitutional isomers, which differ in the connectivity of their carbon skeletons.[1][2][3] this compound is one of these constitutional isomers.

Beyond constitutional isomerism, this compound exhibits stereoisomerism due to the presence of chiral centers. Chirality, or "handedness," is a critical consideration in drug development, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.

Constitutional Isomers of C₉H₂₀

The molecular formula C₉H₂₀ corresponds to the alkane nonane and its various branched isomers. These isomers possess the same molecular weight but differ in their physical properties, such as boiling point, melting point, and density, due to variations in their molecular shape and intermolecular forces. A comprehensive list of the 35 constitutional isomers of C₉H₂₀ can be found in various chemical databases.[1][2][3]

Table 1: Physical Properties of n-Nonane and Selected Branched Isomers

| Isomer | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| n-Nonane | 150.8 | -53.5 | 0.718 |

| 2-Methyloctane | 143.3 | -80.7 | 0.713 |

| 3-Methyloctane | 144.2 | - | 0.727 |

| 2,2-Dimethylheptane | 134.6 | -83.5 | 0.716 |

| 3,3-Dimethylheptane | 137.9 | -88.7 | 0.735 |

| This compound | 140.1 [4] | -112.99 [4] | 0.721 [4] |

| 2,2,4,4-Tetramethylpentane | 122.3 | - | 0.721 |

Note: Data for isomers other than this compound is sourced from publicly available chemical databases for comparative purposes.

Stereoisomers of this compound

This compound possesses two chiral centers at carbons 3 and 4. A chiral center is a carbon atom that is attached to four different groups. The presence of 'n' chiral centers can lead to a maximum of 2ⁿ stereoisomers. For this compound, with n=2, there are a total of four possible stereoisomers.

These stereoisomers can be categorized into pairs of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).

The four stereoisomers are:

-

(3R, 4R)-3-Ethyl-4-methylhexane

-

(3S, 4S)-3-Ethyl-4-methylhexane

-

(3R, 4S)-3-Ethyl-4-methylhexane

-

(3S, 4R)-3-Ethyl-4-methylhexane

The pair ((3R, 4R) and (3S, 4S)) are enantiomers. The pair ((3R, 4S) and (3S, 4R)) are also enantiomers. Any other pairing of these stereoisomers results in diastereomers (e.g., (3R, 4R) and (3R, 4S)).

Physical Properties of Stereoisomers

Enantiomers have identical physical properties in an achiral environment, such as boiling point, melting point, and density. However, they differ in their interaction with plane-polarized light, a property known as optical activity.[5][6] One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while its mirror image will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal extent. Diastereomers, on the other hand, have different physical properties.

Table 2: Predicted Properties of this compound Stereoisomers

| Stereoisomer | Boiling Point (°C) | Density (g/cm³) | Specific Rotation ([α]D) |

| (3R, 4R) | Expected to be different from diastereomers | Expected to be different from diastereomers | +y |

| (3S, 4S) | Same as (3R, 4R) | Same as (3R, 4R) | -y |

| (3R, 4S) | Expected to be different from enantiomers | Expected to be different from enantiomers | +z or -z |

| (3S, 4R) | Same as (3R, 4S) | Same as (3R, 4S) | -z or +z (opposite of (3R, 4S)) |

Note: 'y' and 'z' represent the magnitude of specific rotation, which would need to be determined experimentally.

Experimental Protocols for Separation and Identification

Chiral Separation by Gas Chromatography (GC)

The separation of the stereoisomers of this compound can be achieved using chiral gas chromatography. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For non-polar compounds like alkanes, cyclodextrin-based CSPs are often effective.

The following is a representative protocol adapted from the separation of similar branched alkanes, such as 3,4-dimethylhexane.[7]

Objective: To separate the four stereoisomers of this compound.

Instrumentation:

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

-

Chiral Capillary Column: e.g., Chirasil-Dex (a derivatized cyclodextrin stationary phase)

-

Injector: Split/Splitless

-

Carrier Gas: Helium or Hydrogen

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound isomer mixture in a volatile solvent (e.g., pentane or hexane) at a concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Carrier Gas Flow Rate: 1 mL/min (constant flow)

-

Split Ratio: 100:1

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 5 minutes

-

Ramp: 2 °C/min to 100 °C

-

Hold at 100 °C for 10 minutes

-

-

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Analysis: Analyze the resulting chromatogram. The four stereoisomers should elute at different retention times. The relative peak areas can be used to determine the proportion of each stereoisomer in the mixture.

Spectroscopic Identification

¹H and ¹³C NMR spectroscopy are powerful tools for determining the constitution of organic molecules. For the constitutional isomers of C₉H₂₀, each will exhibit a unique NMR spectrum based on its specific arrangement of atoms.

For the stereoisomers of this compound, the NMR spectra of enantiomeric pairs will be identical in an achiral solvent. However, the spectra of diastereomers will be different.

Expected ¹H NMR Features for this compound:

-

Alkyl Protons (CH₃, CH₂): A complex series of overlapping signals in the upfield region (approximately 0.8-1.5 ppm).[8][9]

-

Methine Protons (CH): Signals for the protons at the chiral centers (C3 and C4) would be expected further downfield within the alkyl region, coupled to neighboring protons.

Expected ¹³C NMR Features for this compound:

-

Due to the molecule's asymmetry, nine distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the nine carbon atoms.

IR spectroscopy is primarily used to identify functional groups. As alkanes lack functional groups, their IR spectra are relatively simple, characterized by C-H and C-C bond vibrations.[4][10][11]

Expected IR Absorption Bands for this compound:

-

C-H stretching: Strong absorptions in the 2850-2960 cm⁻¹ region.[4]

-

C-H bending: Absorptions for CH₂ and CH₃ groups in the 1365-1475 cm⁻¹ range.[10]

The IR spectra of all four stereoisomers of this compound are expected to be very similar and likely indistinguishable, as they have the same functional groups and bonding.

Synthesis of Specific Stereoisomers

The synthesis of specific stereoisomers of chiral alkanes is a challenging task but can be achieved through various methods in asymmetric synthesis.[12][13] These methods often involve the use of chiral catalysts or chiral starting materials to control the stereochemical outcome of a reaction. For example, stereoselective reduction of a corresponding unsaturated precursor using a chiral hydrogenation catalyst could potentially yield an enantiomerically enriched sample of a this compound stereoisomer.

Conclusion

This compound, a constitutional isomer of nonane, presents a rich stereochemical landscape with four distinct stereoisomers. Understanding the properties and relationships between these isomers is crucial, particularly in fields where molecular shape and chirality play a significant role. While specific experimental data for the individual stereoisomers are sparse, established principles of stereochemistry and analytical techniques provide a robust framework for their study. Chiral gas chromatography stands out as a key technique for the separation and analysis of these volatile chiral alkanes. This guide provides a foundational understanding and a practical approach for researchers and professionals working with such molecules.

References

- 1. docbrown.info [docbrown.info]

- 2. List all the 35 structural isomers of nonane (C9H20). | Filo [askfilo.com]

- 3. List of isomers of nonane - Wikipedia [en.wikipedia.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Optical rotation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 10. youtube.com [youtube.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Radical route for the synthesis of chiral molecules - ICIQ [iciq.org]

- 13. New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes | EurekAlert! [eurekalert.org]

Spectroscopic Profile of 3-Ethyl-4-methylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the branched alkane, 3-Ethyl-4-methylhexane (CAS: 3074-77-9). The information presented herein is intended to support research and development activities by offering detailed spectral analysis and the methodologies for their acquisition. This document adheres to stringent data presentation and visualization standards to ensure clarity and ease of comparison for scientific professionals.

Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Data Presentation

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and a series of fragment ions. The most abundant fragments provide insights into the stability of the resulting carbocations.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 43 | 100 | [C₃H₇]⁺ |

| 57 | 95 | [C₄H₉]⁺ |

| 71 | 50 | [C₅H₁₁]⁺ |

| 85 | 30 | [C₆H₁₃]⁺ |

| 99 | 10 | [C₇H₁₅]⁺ |

| 128 | 5 | [C₉H₂₀]⁺ (Molecular Ion) |

Data sourced from NIST WebBook.[1][2]

Experimental Protocol

The mass spectrum was obtained using an electron ionization source coupled with a mass analyzer. While specific instrumental parameters for this exact spectrum are not detailed in the public database, a general protocol for the mass spectrometry of alkanes is as follows:

-

Sample Introduction: The liquid sample is introduced into the instrument, typically via a gas chromatograph (GC-MS) for separation and purification before ionization.

-

Ionization: The sample is bombarded with a beam of electrons, typically at 70 eV, causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion leads to fragmentation, breaking covalent bonds to form smaller, more stable carbocations and neutral radicals. Cleavage is often favored at points of branching due to the increased stability of tertiary and secondary carbocations.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector) which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint" that can be used for functional group identification.

Data Presentation

The gas-phase IR spectrum of this compound is dominated by absorptions corresponding to C-H stretching and bending vibrations.

| Wavenumber (cm⁻¹) | Assignment |

| 2850-3000 | C-H stretch (from CH₃ and CH₂ groups) |

| 1450-1470 | C-H bend (scissoring) |

| 1370-1380 | C-H bend (from CH₃ groups) |

Data sourced from NIST WebBook.[1][3]

Experimental Protocol

The provided spectrum is a gas-phase measurement. A general procedure for obtaining a gas-phase IR spectrum is as follows:

-

Sample Preparation: A small amount of the liquid sample is vaporized into an evacuated gas cell. The cell is equipped with windows transparent to IR radiation, such as NaCl or KBr.

-

IR Analysis: A beam of infrared radiation is passed through the gas cell.

-

Spectral Acquisition: A detector measures the amount of radiation that passes through the sample at each wavenumber. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For Fourier-transform infrared (FTIR) spectroscopy, an interferometer is used to modulate the IR beam, and the resulting interferogram is mathematically converted to a spectrum using a Fourier transform.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental NMR data for this compound, the following data has been generated using validated prediction algorithms. This data should be used as an estimation and for reference purposes only.

¹³C-NMR Data (Predicted)

| Chemical Shift (ppm) | Carbon Assignment |

| ~11.5 | CH₃ (from ethyl group) |

| ~14.2 | CH₃ (from methyl group) |

| ~23.0 | CH₂ (from ethyl group) |

| ~29.5 | CH₂ (in hexane chain) |

| ~34.0 | CH (methine at C4) |

| ~41.0 | CH (methine at C3) |

| ~10.0 - 45.0 | Remaining CH₂ and CH₃ carbons |

¹H-NMR Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Proton Assignment |

| ~0.8-0.9 | Triplet/Doublet | 9H | CH₃ groups |

| ~1.1-1.4 | Multiplet | 10H | CH₂ groups |

| ~1.5-1.7 | Multiplet | 1H | CH (methine) groups |

Experimental Protocol (General for ¹H and ¹³C NMR)

-

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃) to avoid solvent signals in the ¹H-NMR spectrum. A small amount of a reference standard, typically tetramethylsilane (TMS), is added to provide a reference signal at 0 ppm.

-

NMR Analysis: The sample tube is placed in the NMR spectrometer, which subjects it to a strong magnetic field.

-

Data Acquisition: The sample is irradiated with radiofrequency pulses, which excite the atomic nuclei. As the nuclei relax, they emit signals that are detected and recorded as a free induction decay (FID).

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum shows the chemical shifts, multiplicities, and integrations of the different nuclei in the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for spectroscopic analysis of this compound.

References

Thermodynamic Properties of 3-Ethyl-4-methylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of 3-Ethyl-4-methylhexane (C9H20), a branched alkane. The information presented herein is crucial for professionals in research, science, and drug development who require precise data for modeling, process design, and safety assessments. This document summarizes key quantitative data in structured tables, details common experimental methodologies for their determination, and provides a visual representation of a typical experimental workflow.

Core Thermodynamic Data

The thermodynamic properties of this compound have been determined through various experimental and computational methods. The following tables summarize the most critical and frequently utilized data points.

Physical and General Properties

| Property | Value | Source |

| Molecular Formula | C9H20 | [1] |

| Molecular Weight | 128.25 g/mol | [2] |

| CAS Number | 3074-77-9 | [1][3] |

| Boiling Point (at 760 mmHg) | 140.1 °C | [3] |

| Melting Point | -112.99 °C | [3] |

| Density (at 25°C) | 0.721 g/cm³ | [3] |

| Refractive Index | 1.4128 | [3] |

| Vapor Pressure (at 25°C) | 7.77 mmHg (1.036 kPa) | [3] |

Enthalpy and Entropy Data

The National Institute of Standards and Technology (NIST) provides critically evaluated data for the ideal gas and liquid phases of this compound over a range of temperatures.[3]

| Thermodynamic Property | Temperature Range | Phase |

| Enthalpy | 200 K to 1500 K | Ideal Gas |

| Enthalpy | 250 K to 576.044 K | Liquid in equilibrium with Gas |

| Entropy | 200 K to 1500 K | Ideal Gas |

| Entropy | 250 K to 576.044 K | Liquid in equilibrium with Gas |

Specific values for enthalpy and entropy at various temperatures can be accessed through the NIST/TRC Web Thermo Tables (WTT).

Heat Capacity Data

| Thermodynamic Property | Temperature Range | Phase |

| Heat Capacity at Constant Pressure | 200 K to 1500 K | Ideal Gas |

Detailed temperature-dependent heat capacity data is available from the NIST/TRC Web Thermo Tables (WTT).

Experimental Protocols

The determination of the thermodynamic properties of alkanes like this compound relies on well-established experimental techniques. The following sections describe the general methodologies employed.

Adiabatic Calorimetry for Heat Capacity Measurement

Adiabatic calorimetry is a highly precise method used to determine the heat capacity of a substance.

Methodology:

-

Sample Preparation: A high-purity sample of this compound is synthesized or purified, with its purity verified by gas chromatography. The sample is then carefully weighed and sealed in a calorimetric vessel.

-

Apparatus: The calorimetric vessel is placed within an adiabatic shield. The temperature of this shield is controlled to precisely match the temperature of the vessel, minimizing heat exchange with the surroundings.

-

Measurement: A known quantity of electrical energy is supplied to a heater within the calorimetric vessel, causing a small increase in the temperature of the sample.

-

Data Acquisition: The temperature of the sample is meticulously measured before and after the energy input using a platinum resistance thermometer.

-

Calculation: The heat capacity (Cp) is calculated from the measured energy input (Q) and the corresponding temperature rise (ΔT) using the formula: Cp = Q / ΔT

-

Data Analysis: This process is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.

Differential Scanning Calorimetry (DSC)

DSC is another common technique for measuring heat capacity and phase transition enthalpies.

Methodology:

-

Sample and Reference Pans: A small, accurately weighed sample of this compound is placed in a sample pan, and an empty pan serves as a reference.

-

Heating Program: The sample and reference pans are subjected to a controlled temperature program (heating or cooling at a constant rate).

-

Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The difference in heat flow is directly proportional to the heat capacity of the sample. The data is analyzed to determine the heat capacity as a function of temperature. Enthalpies of phase transitions (e.g., melting) can also be determined from the integrated peak areas during the transition.

Vapor Pressure Measurement using the Static Method

The static method is a direct way to measure the vapor pressure of a liquid.

Methodology:

-

Sample Degassing: A sample of this compound is placed in a thermostatted vessel connected to a pressure-measuring device. The sample is thoroughly degassed to remove any dissolved air.

-

Equilibrium: The sample is maintained at a constant temperature until the pressure in the vessel stabilizes, indicating that the liquid and vapor phases are in equilibrium.

-

Pressure Measurement: The equilibrium pressure is recorded using a high-precision pressure transducer.

-

Temperature Variation: The temperature of the vessel is then changed, and the new equilibrium pressure is measured. This is repeated for a range of temperatures.

-

Data Analysis: The vapor pressure data as a function of temperature can be used to derive other thermodynamic properties, such as the enthalpy of vaporization, using the Clausius-Clapeyron equation.

Visualizations

Experimental Workflow for Adiabatic Calorimetry

Caption: Workflow for Heat Capacity Determination by Adiabatic Calorimetry.

References

Physicochemical Properties of 3-Ethyl-4-methylhexane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling and melting points of the branched alkane, 3-Ethyl-4-methylhexane. This document summarizes its key physical properties, outlines the experimental methodologies for their determination, and presents a logical framework for understanding the factors influencing these characteristics in alkanes.

Core Physicochemical Data

The boiling and melting points of this compound are critical parameters for its handling, purification, and use in various research and development applications. A summary of these properties is presented below.

| Property | Value | Units |

| Boiling Point | 140.1 - 140.41 | °C |

| Melting Point | -112.99 | °C |

Note: The slight variation in reported boiling points can be attributed to differences in experimental conditions and measurement precision.

Experimental Determination Protocols

The following sections detail the standard laboratory procedures for determining the boiling and melting points of organic compounds like this compound.

Melting Point Determination: Capillary Method

The melting point of this compound, which is a liquid at room temperature, would be determined from a frozen sample. The capillary method is a common and reliable technique for this purpose.[1][2][3]

Principle: A small, frozen sample of the compound is heated at a controlled rate. The temperature at which the solid sample transitions into a liquid is recorded as the melting point.[1][3] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[2][3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes

-

Thermometer

-

Freezing bath (e.g., dry ice/acetone)

Procedure:

-

A small amount of liquid this compound is introduced into a capillary tube.

-

The capillary tube is then frozen in a suitable freezing bath until the sample solidifies.

-

The sealed capillary tube is placed into the heating block of the melting point apparatus.[2]

-

The sample is heated rapidly to a temperature just below the anticipated melting point, and then the heating rate is reduced to approximately 1-2°C per minute.[2]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal of the solid disappears is recorded as the end of the melting range.

Boiling Point Determination: Capillary Method (Siwoloboff's Method)

For the determination of the boiling point of liquid samples like this compound, the capillary method offers a micro-scale approach that is both efficient and requires minimal sample volume.[4][5]

Principle: A small amount of the liquid is heated in a tube containing an inverted capillary. As the liquid is heated, its vapor pressure increases. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, observed by a continuous stream of bubbles emerging from the capillary tube.[4][5]

Apparatus:

-

Thiele tube or a similar heating bath apparatus

-

Small test tube or fusion tube

-

Capillary tube

-

Thermometer

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the liquid.

-

The test tube is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).[4]

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled.

-

Upon further heating, the vapor of the sample will enter the capillary tube, and a stream of bubbles will be observed emerging from the open end.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5]

Factors Influencing Alkane Boiling and Melting Points

The boiling and melting points of alkanes are primarily determined by the strength of the intermolecular van der Waals forces. The following diagram illustrates the key molecular factors that influence these forces and, consequently, the phase transition temperatures.

Caption: Factors influencing the boiling and melting points of alkanes.

References

An In-depth Technical Guide to the Solubility and Solvent Compatibility of 3-Ethyl-4-methylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and solvent compatibility of 3-Ethyl-4-methylhexane (CAS: 3074-77-9), a branched-chain alkane with the molecular formula C9H20.[1][2] Given the limited availability of specific experimental data for this compound in public literature, this document combines theoretical principles of alkane chemistry with data from analogous compounds and standardized experimental protocols to provide a practical resource for laboratory and development settings.

Core Principles: Understanding the Physicochemical Profile

This compound is a nonpolar, acyclic, saturated hydrocarbon.[3][4] Its molecular structure consists entirely of carbon-carbon and carbon-hydrogen single bonds, resulting in a molecule with no significant dipole moment. This nonpolar nature is the primary determinant of its solubility and compatibility characteristics, governed by the principle of "like dissolves like."[5]

Key Properties:

The high LogP value indicates strong lipophilicity and very low affinity for polar solvents such as water.[2][6] The absence of hydrogen bond donors or acceptors further limits its interaction with protic and polar solvents.[6]

Solubility Profile

Based on its nonpolar structure, this compound is expected to be:

-

Highly soluble in nonpolar organic solvents where the primary intermolecular forces are van der Waals dispersion forces. Breaking the existing forces in both the solute and solvent and forming new ones is energetically favorable.[7][8] Examples include other alkanes (e.g., hexane, heptane), aromatic hydrocarbons (e.g., toluene, benzene), and chlorinated solvents (e.g., dichloromethane, chloroform).

-

Sparingly soluble to insoluble in polar aprotic solvents (e.g., acetone, ethyl acetate).

-

Virtually insoluble in polar protic solvents, most notably water. The energy required to break the strong hydrogen bonds in water is not sufficiently compensated by the weak van der Waals forces that would form between the alkane and water molecules.[7][8]

| Solvent | Type | Solubility of n-Nonane (C9H10) | Temperature (°C) |

| Water | Polar Protic | 0.22 mg/L (220 ppb)[9] | 25 |

| Ethanol | Polar Protic | Miscible | 25 |

| Diethyl Ether | Polar Aprotic | Miscible | 25 |

| Acetone | Polar Aprotic | Miscible | 25 |

| Toluene | Nonpolar | Miscible | 25 |

| n-Hexane | Nonpolar | Miscible | 25 |

Note: "Miscible" indicates that the two substances are soluble in all proportions.

Solvent Compatibility

The compatibility of this compound with common laboratory and industrial materials is also dictated by polarity.

-

Metals: As a non-corrosive hydrocarbon, it is expected to be compatible with a wide range of metals, including stainless steel, aluminum, and brass.

-

Glass and Ceramics: Excellent compatibility is expected due to the inert nature of these materials.

-

Polymers and Elastomers: Compatibility is highly dependent on the specific polymer. Nonpolar materials are likely to be affected, while polar polymers will show more resistance. Plastics are generally resistant to chemical attack.[10]

-

High Risk of Swelling/Degradation: Nonpolar elastomers and plastics such as Natural Rubber, EPDM, Neoprene, and Silicone may absorb the solvent, leading to swelling, softening, and loss of mechanical properties.

-

Good to Excellent Resistance: Polar polymers like PTFE, Viton® (FKM), and potentially Nylon are expected to have higher resistance to degradation from nonpolar hydrocarbons.[11]

-

The chemical resistance of a polymer is influenced by factors including temperature, exposure time, concentration, and mechanical stress on the material.[12]

Experimental Protocols

For definitive characterization, experimental determination is essential. Below are standardized protocols for assessing solubility and material compatibility.

Objective: To classify the solubility of this compound in various solvents.

Methodology:

-

Preparation: Dispense 0.1 mL of this compound into a series of clean, dry test tubes.

-

Solvent Addition: To each test tube, add a different solvent (e.g., water, ethanol, acetone, toluene, hexane) dropwise, starting with 0.1 mL.

-

Mixing: After each addition, vortex or vigorously shake the test tube for 30-60 seconds.[13]

-

Observation: Visually inspect the mixture for homogeneity. The presence of a single, clear phase indicates solubility. Cloudiness, phase separation, or the presence of droplets indicates insolubility or partial solubility.

-

Incremental Addition: Continue adding the solvent in increments (e.g., up to a total of 3 mL) to determine the approximate solubility limit.[14]

-

Classification:

-

Soluble: A single clear phase is formed.

-

Partially Soluble: The solution becomes cloudy or forms an emulsion.

-

Insoluble: Two distinct layers are observed.

-

Objective: To evaluate the resistance of plastic materials to this compound. This protocol is adapted from the ASTM D543 standard.[15][16]

Methodology:

-

Specimen Preparation: Prepare at least three test specimens of the plastic material to be evaluated (e.g., tensile bars).[16]

-

Initial Measurement: Measure and record the weight, dimensions (length, width, thickness), and, if required, mechanical properties (e.g., tensile strength, hardness) of each specimen.

-

Immersion: Fully immerse the specimens in this compound in a sealed container to prevent evaporation. The volume of the liquid should be sufficient to cover the specimens completely.

-

Exposure: Maintain the container at a specified temperature (e.g., 23°C or an elevated temperature relevant to the application) for a defined period (e.g., 7 days).

-

Post-Exposure Analysis:

-

Remove the specimens from the liquid and lightly wipe them dry with a lint-free cloth.

-

Immediately re-weigh and re-measure the dimensions of each specimen.

-

Conduct mechanical property testing on the exposed specimens and compare the results to the initial values.

-

-

Reporting: Report the percentage change in weight, dimensions, and mechanical properties. Also, record any visual changes such as swelling, cracking, crazing, or discoloration.[16]

Objective: To evaluate the compatibility of elastomers with this compound. This protocol is adapted from the ASTM D4289 standard.[17]

Methodology:

-

Specimen Preparation: Cut standard coupons from elastomer sheets.

-

Initial Measurement: Measure the initial volume (via fluid displacement) and Durometer A hardness of each coupon.

-

Immersion: Totally immerse the elastomer coupons in this compound in a suitable container.

-

Exposure: Heat the container to a specified temperature (e.g., 100°C) for a standard duration (e.g., 70 hours).[17]

-

Post-Exposure Analysis:

-

Remove the coupons, cool them to room temperature, and blot them dry.

-

Measure the final volume and Durometer A hardness.

-

-

Reporting: Calculate and report the percentage change in volume and the change in hardness points.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

Caption: Workflow for qualitative solubility assessment.

Caption: Workflow for polymer compatibility testing.

References

- 1. Hexane, 3-ethyl-4-methyl- [webbook.nist.gov]

- 2. This compound | C9H20 | CID 18314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Alkane - Wikipedia [en.wikipedia.org]

- 4. Showing Compound 3-Methyl-4-ethylhexane (FDB003894) - FooDB [foodb.ca]

- 5. oit.edu [oit.edu]

- 6. This compound|lookchem [lookchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Solubility in water of normal c9 and c10, alkane hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. theplasticshop.co.uk [theplasticshop.co.uk]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. cerritos.edu [cerritos.edu]

- 15. infinitalab.com [infinitalab.com]

- 16. Chemical Compatibility ASTM D543 [intertek.com]

- 17. standards.iteh.ai [standards.iteh.ai]

molecular weight and formula of 3-Ethyl-4-methylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, characterization protocols, and identification workflows for 3-Ethyl-4-methylhexane, a branched alkane relevant in various research and quality control applications.

Core Compound Data

This compound is a branched-chain hydrocarbon. Its fundamental properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C9H20 | [1][2][3][4][5][6][7] |

| Molecular Weight | 128.2551 g/mol | [1] |

| Monoisotopic Mass | 128.15650064 Da | [7] |

| CAS Number | 3074-77-9 | [1][3][4][6] |

| IUPAC Name | This compound | [1][4] |

Experimental Protocols

The identification and quantification of this compound in a sample matrix are typically achieved using chromatographic techniques. The following protocol details a standard method using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To identify and confirm the presence of this compound in an unknown organic sample.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

If the sample is a complex mixture, perform a liquid-liquid extraction using a non-polar solvent such as hexane to isolate the volatile and semi-volatile organic compounds.

-

Prepare a 1 ppm standard solution of this compound (CAS 3074-77-9) in high-purity hexane for use as a reference.

-

Prepare a blank sample of pure hexane to ensure no contamination from the solvent.

-

Dilute the unknown sample in hexane to an appropriate concentration to avoid column overloading.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent).

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/min to 200°C.

-

Hold: Hold at 200°C for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-300.

-

-

Data Analysis:

-

Run the blank, the this compound standard, and the unknown sample sequentially.

-

Compare the retention time of the peaks in the chromatogram of the unknown sample with the retention time of the this compound standard.

-

Extract the mass spectrum for the peak of interest in the unknown sample's chromatogram.

-

Compare this mass spectrum with the reference mass spectrum of this compound from the NIST library or the acquired standard. The fragmentation pattern should match for positive identification.

-

Logical Workflow for Compound Identification

The following diagram illustrates the decision-making process for the positive identification of this compound in a given sample using the GC-MS protocol described above.

References

- 1. Hexane, 3-ethyl-4-methyl- [webbook.nist.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. scent.vn [scent.vn]

- 4. This compound | C9H20 | CID 18314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound 3-Methyl-4-ethylhexane (FDB003894) - FooDB [foodb.ca]

- 6. This compound|lookchem [lookchem.com]

- 7. PubChemLite - this compound (C9H20) [pubchemlite.lcsb.uni.lu]

structural formula and IUPAC name of 3-Ethyl-4-methylhexane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the branched alkane 3-Ethyl-4-methylhexane, including its chemical structure, nomenclature, physicochemical properties, and representative synthetic approaches.

IUPAC Name and Structural Formula

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2] This name is derived following systematic nomenclature rules:

-

Parent Chain : The longest continuous chain of carbon atoms is six, designating "hexane" as the parent alkane.[3]

-

Substituents : An ethyl group (-CH2CH3) is located on the third carbon, and a methyl group (-CH3) is on the fourth carbon.[3]

-

Numbering : The carbon chain is numbered to assign the lowest possible locants to the substituents. Numbering from either direction results in the locant set (3,4). In such cases, the substituent that comes first alphabetically (Ethyl) is given the lower number.[4]

The chemical structure and formulas are as follows:

-

Structural Formula :

The logical relationship between the IUPAC name components and the final structure is illustrated in the diagram below.

Physicochemical Data

The known physical and chemical properties of this compound are summarized in the table below. This data is critical for applications in chemical synthesis, purification, and materials science.

| Property | Value | Reference |

| Identifier | ||

| CAS Number | 3074-77-9 | [2] |

| PubChem CID | 18314 | [1] |

| Molecular Properties | ||

| Molecular Weight | 128.25 g/mol | [1] |

| Exact Mass | 128.15700 Da | |

| Physical Properties | ||

| Boiling Point | 140.1 °C at 760 mmHg | |

| Melting Point | -112.99 °C (Predicted) | [6] |

| Density | 0.721 g/cm³ | |

| Flash Point | 59.3 °C | |

| Index of Refraction | 1.405 | |

| Partition Coefficient | ||

| LogP (XLogP3) | 4.5 | [1] |

| Spectroscopic Data | ||

| GC-MS | Data available in NIST database | [1][2] |

| IR Spectra | Data available | [1][2] |

Experimental Protocols: Synthesis

Specific, detailed experimental protocols for the synthesis of this compound are not commonly published, as it is not a compound of major industrial or pharmaceutical significance. However, its structure is accessible through established organometallic coupling reactions used for the general synthesis of branched alkanes.

A representative synthetic strategy would involve a Grignard reaction , a robust method for forming carbon-carbon bonds.

General Methodology: Grignard Synthesis

-

Grignard Reagent Formation : A secondary alkyl halide, such as 2-bromobutane, is reacted with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or THF) to form the Grignard reagent, sec-butylmagnesium bromide.

-

CH3CH(Br)CH2CH3 + Mg -> CH3CH(MgBr)CH2CH3

-

-

Nucleophilic Addition : The Grignard reagent is then reacted with a suitable ketone, such as 3-pentanone. The sec-butyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by an acidic workup to protonate the resulting alkoxide.

-

Step 1: CH3CH2C(=O)CH2CH3 + CH3CH(MgBr)CH2CH3 -> (CH3CH2)2C(OMgBr)CH(CH3)CH2CH3

-

Step 2: (CH3CH2)2C(OMgBr)CH(CH3)CH2CH3 + H3O+ -> (CH3CH2)2C(OH)CH(CH3)CH2CH3 + H2O + Mg(Br)(OH)

-

This yields the tertiary alcohol, 3-ethyl-4-methylhexan-3-ol.

-

-

Deoxygenation : The final step is the removal of the hydroxyl group to yield the target alkane. This can be achieved through a two-step process:

-

a. Conversion to a Halide : The alcohol is converted to an alkyl halide (e.g., a bromide) using an agent like PBr3 or HBr.

-

b. Reductive Dehalogenation : The resulting alkyl halide is reduced to the alkane using a reducing agent such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.

-

Alternative methods for synthesizing branched alkanes include the Corey-House synthesis, which involves the coupling of an alkyl halide with a lithium dialkylcuprate, offering a different route to construct the desired carbon skeleton.[7][8]

References

- 1. This compound | C9H20 | CID 18314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hexane, 3-ethyl-4-methyl- [webbook.nist.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. quora.com [quora.com]

- 5. PubChemLite - this compound (C9H20) [pubchemlite.lcsb.uni.lu]

- 6. This compound|lookchem [lookchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. organic chemistry - Synthesis of branched alkanes - Chemistry Stack Exchange [chemistry.stackexchange.com]

literature review on 3-Ethyl-4-methylhexane research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available research on 3-Ethyl-4-methylhexane (CAS: 3074-77-9). It covers the physicochemical properties, spectral data, synthesis protocols, and analytical methodologies related to this branched alkane. The information is structured to be a practical resource for laboratory and development settings.

Core Properties and Identifiers

This compound is a saturated hydrocarbon and an isomer of nonane.[1] As a branched alkane, it belongs to a class of acyclic hydrocarbons with the general formula CₙH₂ₙ₊₂.[1] While research specifically focused on this molecule is limited, its fundamental properties have been characterized.[1]

Chemical Identifiers

| Identifier Type | Value | Source |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 3074-77-9 | [3] |

| Molecular Formula | C₉H₂₀ | [3] |

| SMILES | CCC(C)C(CC)CC | [2][3] |

| InChIKey | OKCRKWVABWILDR-UHFFFAOYSA-N | [2][3] |

| PubChem CID | 18314 | [3] |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Unit | Source |

| Molecular Weight | 128.255 g/mol | g/mol | [3] |

| Boiling Point | 140.41 °C | °C | [4] |

| Melting Point | -112.99 °C | °C | [4] |

| Density | 0.7360 g/cm³ | g/cm³ | [4] |

| Refractive Index | 1.4128 | [4] | |

| XLogP3 | 4.5 | [2] |

Synthesis Protocols

While specific, detailed synthesis procedures for this compound are not extensively published, established organometallic reactions provide a reliable framework. The Corey-House synthesis is a particularly suitable method for creating the specific carbon-carbon bond required.

Proposed Synthesis: Corey-House Reaction

The Corey-House synthesis is a versatile method for coupling two different alkyl groups, making it ideal for creating unsymmetrical alkanes like this compound.[5] The reaction involves the formation of a lithium dialkylcuprate (Gilman reagent), which then reacts with an alkyl halide.[5][6]

To synthesize this compound, a logical disconnection is between the C4 and C5 positions, suggesting a reaction between a sec-butyl group and an ethyl group attached to a propyl fragment. A plausible pathway is the reaction of lithium di(sec-butyl)cuprate with 3-bromopentane.

Experimental Workflow: Corey-House Synthesis

Detailed Methodology:

-

Glassware Preparation: All glassware must be rigorously dried in an oven overnight at >120°C and assembled hot under a stream of dry nitrogen or argon gas to ensure anhydrous conditions.

-

Step 1: Formation of sec-Butyllithium:

-

Place 2.1 equivalents of lithium metal (wire or powder) into a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add anhydrous diethyl ether to cover the lithium.

-

Slowly add a solution of 1.0 equivalent of 2-bromobutane in anhydrous diethyl ether from the dropping funnel to the flask.

-

The reaction is exothermic and should initiate spontaneously. Maintain a gentle reflux by controlling the rate of addition. If the reaction does not start, gentle warming may be required.

-

After the addition is complete, continue stirring the mixture at room temperature for 1 hour to ensure full conversion.

-

-

Step 2: Formation of Lithium di(sec-butyl)cuprate (Gilman Reagent):

-

In a separate flask under nitrogen, prepare a slurry of 0.5 equivalents of copper(I) iodide (CuI) in anhydrous diethyl ether.

-

Cool this slurry to -78°C using a dry ice/acetone bath.

-

Slowly transfer the freshly prepared sec-butyllithium solution (from Step 1) to the CuI slurry via cannula.

-

Allow the mixture to stir at -78°C for 30 minutes, during which the Gilman reagent will form.

-

-

Step 3: Coupling Reaction:

-

While maintaining the temperature at -78°C, slowly add 1.0 equivalent of 3-bromopentane to the Gilman reagent solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

-

Step 4: Workup and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation to yield pure this compound.

-

Analytical Protocols

Characterization of this compound relies on standard analytical techniques for volatile organic compounds, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate the compound from a mixture and confirm its molecular weight and fragmentation pattern.

Methodology:

-

Instrumentation: A standard GC-MS system, such as an Agilent 6890N GC coupled to a mass selective detector, can be used.[7]

-

Sample Preparation: Dilute the purified this compound sample in a volatile solvent like hexane or dichloromethane (DCM). If analyzing from a complex matrix, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary.[8]

-

GC Conditions:

-

Column: A non-polar capillary column, such as a DB-1 or VF-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.[7]

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[7]

-

Injector: Split mode (e.g., 50:1 split ratio) with an injection volume of 1 µL. Injector temperature set to 250°C.

-

Oven Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 200°C at a rate of 10°C/min.

-

Hold: Maintain 200°C for 5 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Expected Data: The mass spectrum will show the molecular ion peak (M⁺) at m/z 128, along with characteristic fragmentation patterns of branched alkanes (e.g., loss of methyl, ethyl, and propyl groups). The Kovats retention index on a standard non-polar column is approximately 856.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the types of chemical bonds present in a molecule. For an alkane, the spectrum is characterized by C-H and C-C bond vibrations.[9]

Methodology:

-

Sample Preparation: As a liquid, this compound can be analyzed neat. Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the clean salt plates.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background.

-

Typically, scan the range from 4000 cm⁻¹ to 600 cm⁻¹.

-

-

Expected Absorptions:

Biological Activity and Occurrence

Currently, there is no documented evidence of this compound being involved in any specific biological signaling pathways. Its primary relevance in a biological context is its identification in some natural products. It has been reported as a volatile compound in celery (Apium graveolens) and yellow rabbitbrush (Chrysothamnus viscidiflorus).[6] Its presence in the human metabolome is expected but has not been quantified.[11] Due to its non-polar, hydrocarbon nature, significant specific biological activity is not anticipated.

References

- 1. m.youtube.com [m.youtube.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C9H20 | CID 18314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. byjus.com [byjus.com]

- 6. testbook.com [testbook.com]

- 7. pubcompare.ai [pubcompare.ai]

- 8. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. Alkane - Wikipedia [en.wikipedia.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. amherst.edu [amherst.edu]

Toxicological and Safety Profile of 3-Ethyl-4-methylhexane: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. 3-Ethyl-4-methylhexane is a substance with limited publicly available toxicological data. The information presented herein is largely based on the principles of read-across from structurally similar compounds and general knowledge of hydrocarbon toxicity.

Introduction

This compound (CAS RN: 3074-77-9) is a branched-chain aliphatic hydrocarbon belonging to the nonane isomer group. Due to a significant lack of specific toxicological studies on this compound, a "read-across" approach has been employed to infer its potential hazards. This method utilizes data from structurally similar substances, primarily other nonane isomers and hydrocarbon mixtures containing C9 isoalkanes, to predict the toxicological profile of the target substance. This guide synthesizes the available information to provide a comprehensive overview of the likely toxicological and safety considerations for this compound.

Predicted Toxicological Profile

The toxicological profile of this compound is predicted to be similar to other branched C9 alkanes. The primary concerns are related to its physical properties (flammability) and its potential effects on the central nervous system, respiratory tract, and skin upon significant exposure.

Table 1: Summary of Predicted Toxicological Endpoints for this compound (Based on Read-Across from Nonane Isomers and C9 Hydrocarbon Mixtures)

| Toxicological Endpoint | Predicted Outcome | Comments |

| Acute Oral Toxicity | Low Toxicity | Based on data for hydrocarbon mixtures (LD50 > 5000 mg/kg for C9-C12 alkanes), significant toxicity from single oral exposure is not expected.[1] |

| Acute Dermal Toxicity | Low Toxicity | Dermal absorption is expected to be low. Data on similar hydrocarbon mixtures suggest an LD50 > 4 ml/kg.[1] |

| Acute Inhalation Toxicity | Potential for CNS Depression | High vapor concentrations may cause dizziness, drowsiness, and other narcotic effects.[1][2][3] The LC50 for n-nonane in rats is reported as 4467 +/- 189 p.p.m.[4] |

| Skin Irritation/Corrosion | Mild to Moderate Irritant | Prolonged or repeated contact may cause skin dryness, cracking, and irritation due to defatting properties.[1][3][5] |

| Eye Irritation | Mild Irritant | Vapors and direct contact may cause transient eye irritation.[1][5] |

| Respiratory Irritation | Irritant | Vapors may irritate the respiratory tract.[3] |

| Aspiration Hazard | Aspiration Hazard | If swallowed, may be fatal if it enters the airways.[1] |

| Sensitization | Not expected to be a sensitizer | No evidence of skin sensitization has been identified for similar C9 aromatic hydrocarbon solvents.[5] |

| Genotoxicity | Unlikely to be genotoxic | Based on studies of C9 aromatic hydrocarbon solvent mixtures, which have shown no evidence of mutagenicity.[6] |

| Carcinogenicity | No data available; not predicted | There are no indications that nonane isomers are carcinogenic.[2] |

| Reproductive/Developmental Toxicity | No data available | Limited data on C9 aromatic naphtha suggest potential for maternal and fetal effects at high concentrations.[5][6] |

Experimental Protocols (Based on OECD Guidelines)

While specific experimental data for this compound is lacking, the following are summaries of the standardized methodologies that would be employed to assess the key toxicological endpoints for a volatile hydrocarbon of this nature.

Acute Oral Toxicity (OECD Guideline 423)

The Acute Toxic Class Method is a stepwise procedure using a small number of animals. A single sex (typically female rats) is dosed at one of a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome of the initial dose determines the next dose level. Observations for mortality and clinical signs of toxicity are made for up to 14 days. This method allows for the classification of the substance's acute oral toxicity.[7][8][9][10][11]

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

A small amount of the test substance is applied to the shaved skin of a single animal (typically a rabbit) under a semi-occlusive patch for a defined period (usually 4 hours). The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The severity of the reactions is scored to determine the irritation potential.[12][13]

Acute Inhalation Toxicity (OECD Guideline 403)

Animals (typically rats) are exposed to the test substance as a vapor in an inhalation chamber for a fixed period (usually 4 hours). A range of concentrations is tested to determine the median lethal concentration (LC50). Animals are observed for signs of toxicity during and after exposure for up to 14 days. This guideline is crucial for assessing the risk of volatile substances.[1][14]

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

This in vitro test uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid. The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). If the substance is mutagenic, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid. The number of revertant colonies is a measure of the mutagenic potential.[15][16][17][18][19]

In Vitro Mammalian Cell Gene Mutation Test (OECD Guideline 476)

This in vitro assay exposes mammalian cells (e.g., mouse lymphoma L5178Y cells) to the test substance with and without metabolic activation. The test assesses for mutations at specific gene loci, such as thymidine kinase (TK). Mutant cells are able to grow in the presence of a selective agent that is toxic to non-mutant cells. The frequency of mutant colonies is determined to assess the mutagenic potential of the substance.[2][4][5][20]

Visualizations

Logical Flow for Read-Across Assessment

Caption: Logical workflow for the read-across toxicological assessment of this compound.

General Workflow for Toxicological Evaluation of a Data-Poor Substance

Caption: A general workflow for the toxicological evaluation of a data-poor chemical substance.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. oecd.org [oecd.org]

- 3. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]

- 4. oecd.org [oecd.org]

- 5. policycommons.net [policycommons.net]

- 6. nucro-technics.com [nucro-technics.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 9. bemsreports.org [bemsreports.org]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. nucro-technics.com [nucro-technics.com]

- 14. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 15. nib.si [nib.si]

- 16. laboratuar.com [laboratuar.com]

- 17. biosafe.fi [biosafe.fi]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

Environmental Fate and Degradation of 3-Ethyl-4-methylhexane: A Technical Guide

Disclaimer: Limited direct experimental data exists for the environmental fate and degradation of 3-Ethyl-4-methylhexane. Therefore, this guide utilizes data from analogous branched alkanes and established scientific principles to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

This compound is a branched aliphatic hydrocarbon. Understanding its environmental fate is crucial for assessing its potential impact and ensuring responsible management. This technical guide provides an in-depth analysis of its expected environmental distribution, degradation pathways, and potential for bioaccumulation. The information presented herein is essential for environmental risk assessment and the development of sustainable chemical products.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physical and chemical properties. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C9H20 | [1][2][3][4][5] |

| Molecular Weight | 128.26 g/mol | [1][2][3] |

| Boiling Point | 140.1 - 140.41 °C | [1][2] |

| Melting Point | -112.99 °C | [2] |

| Density | 0.721 - 0.736 g/cm³ | [1][2] |

| Flash Point | 59.3 °C | [1] |

| LogP (Octanol-Water Partition Coefficient) | 3.46870 - 4.5 | [1][6][7] |

The LogP value suggests that this compound has a moderate potential for bioaccumulation and adsorption to organic matter in soil and sediment. Its low water solubility and moderate vapor pressure indicate that it will likely partition to the atmosphere and soil compartments if released into the environment.

Environmental Fate

The environmental fate of this compound is governed by a combination of transport and degradation processes.

Abiotic Degradation